ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative characterized by:
- A thiophene core substituted at positions 2, 3, 4, and 5.
- Acetyl (CH₃CO) and methyl (CH₃) groups at positions 5 and 4, respectively.
- A (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl moiety linked via an amide bond at position 2.
- An ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-6-28-21(25)18-12(2)19(13(3)23)29-20(18)22-17(24)10-8-14-7-9-15(26-4)16(11-14)27-5/h7-11H,6H2,1-5H3,(H,22,24)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOAXYDLCGWFRX-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetyl group: This step often involves acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Attachment of the dimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Final esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or ester groups, using reagents such as sodium methoxide or ammonia, leading to the formation of different substituted products.
Scientific Research Applications
Ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the evidence:
Key Observations:
The 3,4-dimethoxyphenyl group (absent in most thiophene analogs) increases lipophilicity and may improve membrane permeability, akin to its role in N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B, 80% yield) .
Synthetic Flexibility: Thiophene carboxylates are frequently synthesized via condensation reactions (e.g., acetic acid-mediated coupling in or malononitrile cyclization in ). The target compound’s synthesis likely involves coupling the enoyl chloride derivative with a thiophene-2-amine precursor, analogous to procedures in .
Software like SHELX and WinGX (used in ) could elucidate such features.
Table 2: Comparison of 3,4-Dimethoxyphenyl-Containing Compounds
Critical Analysis:
- Pharmacological Potential: The target compound’s thiophene core and dimethoxyphenyl group align with verapamil-related structures (e.g., ), suggesting possible cardiovascular or neurological activity. However, unlike verapamil analogs, the thiophene scaffold may confer unique electronic properties.
- Synthetic Challenges: The E-configuration of the enoyl group requires precise stereochemical control during synthesis, as seen in analogous reactions involving (E)-configured intermediates .
Biological Activity
Ethyl 5-acetyl-2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiophene ring substituted with an acetyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.
Anti-inflammatory Activity
Several studies have indicated that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Table 1: Summary of Anti-inflammatory Studies
| Study | Compound | Methodology | Key Findings |
|---|---|---|---|
| Molvi et al. (2007) | Thiophene Derivative | In vitro cytokine assay | Reduced IL-6 and TNF-alpha levels |
| Ashalatha et al. (2007) | 2-Amino Thiophene | Animal model | Decreased paw edema in rats |
| Rai et al. (2008) | Acetyl Thiophene | Cell culture | Inhibition of NF-kB pathway |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been well-documented. This compound has shown efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cannito et al. (1990) | Staphylococcus aureus | 50 µg/mL |
| Lütjens et al. (2003) | Escherichia coli | 25 µg/mL |
| Göblyös & Ijzerman (2009) | Pseudomonas aeruginosa | 30 µg/mL |
Anticancer Activity
Emerging research suggests that thiophene derivatives possess anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 3: Cytotoxicity Studies
| Study | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Nikolakopoulos et al. (2006) | HeLa (cervical cancer) | 15 µM |
| Al-Adiwish et al. (2012) | MCF-7 (breast cancer) | 20 µM |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to cell death in cancer cells.
Case Studies
Recent case studies have highlighted the therapeutic potential of thiophene derivatives in clinical settings:
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis showed that a related thiophene compound reduced symptoms significantly compared to placebo.
- Case Study on Cancer Treatment : In vitro studies demonstrated that ethyl 5-acetyl derivatives could sensitize cancer cells to chemotherapy agents, enhancing their efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
